

## TRV055 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	TRV055 hydrochloride	
Cat. No.:	B10855222	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TRV055 hydrochloride**, a G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This document consolidates key technical data, experimental protocols, and signaling pathway information to support ongoing and future research in cardiovascular disease and related fields.

### **Chemical and Physical Properties**

**TRV055 hydrochloride** is the salt form of TRV055, a synthetic peptide analog of Angiotensin II. It is a valuable tool for studying the nuanced signaling of the AT1R, demonstrating a bias towards the  $G\alpha q$  pathway over  $\beta$ -arrestin recruitment.

Property	Value	Reference
Compound Name	TRV055 hydrochloride	[1][2]
Synonyms	TRV120055 hydrochloride	[1]
CAS Number	25849-90-5 (for parent compound TRV055)	[3][4][5]
Molecular Formula	C42H58CIN9O9	[2]
Molecular Weight	868.42 g/mol	[2]
Appearance	White to off-white solid	[2]



### **Mechanism of Action and Signaling Pathway**

TRV055 is a potent and efficacious G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[4] Unlike the endogenous ligand Angiotensin II, which activates both G protein-dependent and  $\beta$ -arrestin-dependent signaling pathways, TRV055 preferentially activates the G $\alpha$ q signaling cascade. This biased agonism is a critical feature, allowing for the selective investigation of G $\alpha$ q-mediated cellular effects.

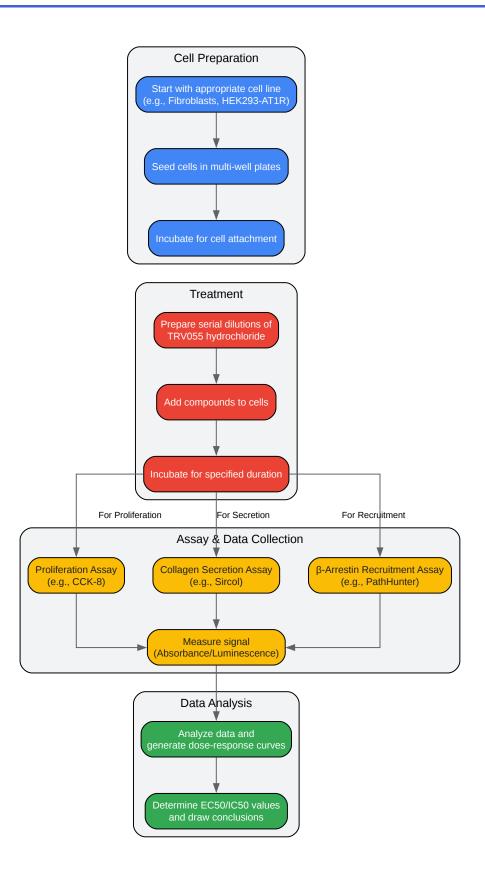
The binding of TRV055 to the AT1R initiates a conformational change in the receptor that favors the coupling and activation of the heterotrimeric G protein Gαq. Activated Gαq, in turn, stimulates downstream effector proteins, leading to a cascade of intracellular events. A key pathway activated by TRV055 involves the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) and the subsequent phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[1][3] This signaling axis has been shown to mediate important cellular responses, including fibroblast proliferation and collagen secretion.[1][3]

The preferential activation of the G $\alpha$ q pathway by TRV055, while minimizing  $\beta$ -arrestin recruitment, makes it a valuable pharmacological tool to dissect the distinct roles of these two major signaling arms of the AT1R in various physiological and pathological processes.









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